molecular formula C9H13NO3S B6611892 2,4,6-trimethylphenylsulfamate CAS No. 107167-43-1

2,4,6-trimethylphenylsulfamate

Cat. No.: B6611892
CAS No.: 107167-43-1
M. Wt: 215.27 g/mol
InChI Key: ZDPLHRIUHBMUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylphenylsulfamate is an organic compound characterized by the presence of three methyl groups attached to a phenyl ring, along with a sulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethylphenylsulfamate typically involves the reaction of 2,4,6-trimethylphenol with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4,6-trimethylphenol and sulfamic acid.

    Reaction Conditions: The reaction is typically conducted in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C.

    Procedure: The 2,4,6-trimethylphenol is dissolved in the solvent, and sulfamic acid is added slowly with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,4,6-Trimethylphenylsulfamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: A precursor in the synthesis of 2,4,6-trimethylphenylsulfamate.

    2,4,6-Trimethylbenzenesulfonyl Hydrazones: Compounds with similar structural features and potential biological activities.

    Tris(2,4,6-trimethylphenyl)phosphine: A related compound used in various chemical reactions.

Uniqueness

This compound is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and potential biological activities. Its ability to form covalent bonds with enzymes makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(2,4,6-trimethylphenyl) sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPLHRIUHBMUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OS(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.